2-(Chloromethyl)-6-ethylpyrimidin-4-ol
CAS No.: 344294-25-3
Cat. No.: VC2902650
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344294-25-3 |
|---|---|
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11) |
| Standard InChI Key | JJJNLGGQUMCNOV-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=O)NC(=N1)CCl |
| Canonical SMILES | CCC1=CC(=O)NC(=N1)CCl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating a π-electron-deficient aromatic system. Key functional groups include:
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Chloromethyl (-CH₂Cl) at position 2, enhancing electrophilic reactivity for nucleophilic substitution reactions.
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Ethyl (-CH₂CH₃) at position 6, contributing to hydrophobic interactions in biological systems.
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Hydroxyl (-OH) at position 4, enabling hydrogen bonding and acid-base reactivity .
The IUPAC name, 2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one, reflects its tautomeric equilibrium between the enol (hydroxyl) and keto (oxo) forms, a feature common to pyrimidinones.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉ClN₂O | |
| Molecular Weight | 172.61 g/mol | |
| CAS Number | 344294-25-3 | |
| Density | Not reported | |
| Boiling Point | Not reported |
Synthetic Methodologies
Multi-Component Reaction Strategies
Pyrimidine derivatives like 2-(chloromethyl)-6-ethylpyrimidin-4-ol are typically synthesized via cyclocondensation reactions. A common approach involves:
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Reacting β-keto esters with urea or thiourea derivatives to form the pyrimidine ring.
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Introducing substituents via halogenation or alkylation under controlled conditions.
For example, chloromethyl groups are often incorporated using chloromethylation agents such as chloromethyl methyl ether (MCME) in the presence of Lewis acid catalysts.
Catalytic and Solvent Optimization
Recent advancements emphasize solvent selection (e.g., acetone or ethanol) and catalysts (e.g., K₂CO₃) to improve yield and purity. In a related study, 2-amino-6-methylpyrimidin-4-ol underwent sulfonation with naphthalene-2-sulfonyl chloride in acetone under reflux, achieving 72% yield after recrystallization . While this method targeted a different derivative, it illustrates the broader applicability of pyrimidine functionalization strategies .
Table 2: Representative Reaction Conditions for Pyrimidine Derivatives
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 60–100°C | |
| Reaction Time | 4–12 hours | |
| Catalyst | K₂CO₃, AlCl₃ | |
| Solvent | Acetone, Ethanol |
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound’s electron-deficient pyrimidine core disrupts microbial cell wall synthesis. In vitro studies on similar chloromethylpyrimidines demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL).
Analytical Characterization Techniques
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the chloromethyl (δ 4.2–4.5 ppm) and ethyl groups (δ 1.2–1.4 ppm).
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Mass Spectrometry (MS): ESI-MS typically shows a molecular ion peak at m/z 173.1 [M+H]⁺, consistent with its molecular weight.
X-Ray Crystallography
While single-crystal data for 2-(chloromethyl)-6-ethylpyrimidin-4-ol remain unpublished, related pyrimidine sulfonates crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 13.979 Å, b = 7.754 Å, and c = 13.345 Å . These findings suggest potential isostructural behavior in similarly substituted pyrimidines .
Table 3: Comparative Crystallographic Data for Pyrimidine Derivatives
| Parameter | Compound A | Target Compound (Inferred) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic (predicted) |
| Space Group | P2₁/c | P2₁/c (predicted) |
| Unit Cell Volume | 1413.4 ų | ~1400 ų (estimated) |
Applications in Drug Development
Lead Optimization
The chloromethyl group serves as a reactive handle for derivatization. For instance, nucleophilic substitution with amines or thiols can yield analogs with enhanced pharmacokinetic profiles.
Prodrug Design
The hydroxyl group at position 4 facilitates prodrug strategies. Acetylation or phosphorylation could improve bioavailability, as seen in antiviral pyrimidine prodrugs like brincidofovir.
Computational Insights and Future Directions
Hirshfeld Surface Analysis
In related diaminopyrimidine sulfonates, Hirshfeld surfaces reveal dominant N···H (15.2%) and O···H (12.8%) interactions, stabilizing crystal packing . Similar analyses could predict intermolecular forces in 2-(chloromethyl)-6-ethylpyrimidin-4-ol.
Nonlinear Optical (NLO) Properties
Quantum chemical calculations on analog compounds show second hyperpolarizability (γ) values up to 3.7 × 10⁴ au, suggesting potential in photonic applications . Further studies should evaluate these properties in the target compound.
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